1-Ethyl-3-[(propan-2-yl)oxy]tricyclo[2.2.1.0~2,6~]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[2.2.1.02,6]heptane,1-ethyl-3-(1-methylethoxy)-(9ci): is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo[2.2.1.02,6]heptane,1-ethyl-3-(1-methylethoxy)-(9ci) typically involves multiple steps, starting with the formation of the tricyclic core followed by the introduction of the ethyl and methylethoxy groups. Common synthetic routes may include:
Cyclization Reactions: Cyclization reactions are used to form the tricyclic core structure. These reactions often require specific catalysts and controlled reaction conditions to ensure the formation of the desired product.
Functional Group Modifications:
Industrial Production Methods: In an industrial setting, the production of Tricyclo[2.2.1.02,6]heptane,1-ethyl-3-(1-methylethoxy)-(9ci) may involve large-scale synthesis using optimized reaction conditions and efficient catalysts to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Tricyclo[2.2.1.02,6]heptane,1-ethyl-3-(1-methylethoxy)-(9ci) can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can reduce the compound to its corresponding alcohol or alkane derivatives.
Substitution: Substitution reactions can replace one or more of the functional groups in the compound with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong acids or bases.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, esters, amides.
Scientific Research Applications
Chemistry: Tricyclo[2.2.1.02,6]heptane,1-ethyl-3-(1-methylethoxy)-(9ci) is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and advanced materials.
Medicine: In the medical field, Tricyclo[2.2.1.02,6]heptane,1-ethyl-3-(1-methylethoxy)-(9ci) may be explored for its therapeutic properties, including its potential use as a drug precursor or in drug delivery systems.
Industry: The compound's unique structure makes it valuable in the development of new industrial chemicals, polymers, and coatings.
Mechanism of Action
The mechanism by which Tricyclo[2.2.1.02,6]heptane,1-ethyl-3-(1-methylethoxy)-(9ci) exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved can vary widely based on the compound's use.
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane derivatives
Tricyclo[3.3.1.13,7]decane derivatives
Tricyclo[4.4.0.0^2,5]decane derivatives
Uniqueness: Tricyclo[2.2.1.02,6]heptane,1-ethyl-3-(1-methylethoxy)-(9ci) stands out due to its specific structural features and potential applications in various scientific fields. Its unique bicyclic structure and functional groups make it a valuable compound for research and industrial use.
Properties
CAS No. |
80901-69-5 |
---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-ethyl-3-propan-2-yloxytricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/C12H20O/c1-4-12-6-8-5-9(12)10(12)11(8)13-7(2)3/h7-11H,4-6H2,1-3H3 |
InChI Key |
BDGOOZACDNYWTE-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CC3CC1C2C3OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.